molecular formula C28H37F6N3O2 B3102028 3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1S,2S)-2-(dipentylaMino)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione CAS No. 1411983-41-9

3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1S,2S)-2-(dipentylaMino)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione

Cat. No. B3102028
CAS RN: 1411983-41-9
M. Wt: 561.6 g/mol
InChI Key: QVSVNCRJIBUKAC-VXKWHMMOSA-N
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Description

This compound, with the CAS Number 1411983-41-9, is a solid substance . It has a molecular weight of 561.61 . The InChI code for this compound is 1S/C28H37F6N3O2/c1-3-5-9-13-37(14-10-6-4-2)22-12-8-7-11-21(22)36-24-23(25(38)26(24)39)35-20-16-18(27(29,30)31)15-19(17-20)28(32,33)34/h15-17,21-22,35-36H,3-14H2,1-2H3/t21-,22-/m0/s1 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It contains a cyclobutene-1,2-dione group, two amino groups attached to a cyclohexyl and a phenyl ring, and the phenyl ring is substituted with two trifluoromethyl groups .


Physical And Chemical Properties Analysis

This compound is a solid and should be stored at 4°C, protected from light, and under nitrogen .

Scientific Research Applications

Polymerization and Material Synthesis

The compound has been used in the synthesis of poly(ester amide) homopolymers via ring-opening polymerization, showing potential as a material for drug delivery vehicles due to its hydrophobic nature featuring aromatic moieties (Göppert et al., 2022).

Catalysis in Chemical Reactions

It has been employed as a catalyst in the asymmetric iodolactonization reaction of allenoic acids, demonstrating up to 76% enantiomeric excess, highlighting its utility in stereoselective synthesis (Kristianslund et al., 2016).

Peptide Synthesis

The compound shows efficiency in peptide synthesis, notably in the formation of dipeptides from various amino acids, including sterically hindered ones, suggesting its value in peptide chemistry (Zhang et al., 2015).

Ligand in Amination Reactions

It's been used as a ligand in copper-catalyzed amination reactions of halobenzenes, yielding secondary or tertiary amines, indicating its role in enhancing the efficiency of such reactions (Gajare et al., 2004).

Formation of Novel Compounds

The compound participates in the formation of unique compounds like 3-Arylamino-1-phenyl-cyclobutendiylium-2.4-diolates, expanding the range of novel synthetic organic compounds (Ried et al., 1972).

Development of Chiral Ligands

It has been employed in the development of chiral ligands for synthesis in homogeneous catalytic reactions, thus contributing to the field of asymmetric synthesis (Zweifel et al., 2009).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific measures in case of ingestion or if it gets on the skin or in the eyes .

properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1S,2S)-2-(dipentylamino)cyclohexyl]amino]cyclobut-3-ene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37F6N3O2/c1-3-5-9-13-37(14-10-6-4-2)22-12-8-7-11-21(22)36-24-23(25(38)26(24)39)35-20-16-18(27(29,30)31)15-19(17-20)28(32,33)34/h15-17,21-22,35-36H,3-14H2,1-2H3/t21-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSVNCRJIBUKAC-VXKWHMMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCCCC)C1CCCCC1NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCN(CCCCC)[C@H]1CCCC[C@@H]1NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701107115
Record name 3-Cyclobutene-1,2-dione, 3-[[3,5-bis(trifluoromethyl)phenyl]amino]-4-[[(1S,2S)-2-(dipentylamino)cyclohexyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701107115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1S,2S)-2-(dipentylaMino)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione

CAS RN

1411983-41-9
Record name 3-Cyclobutene-1,2-dione, 3-[[3,5-bis(trifluoromethyl)phenyl]amino]-4-[[(1S,2S)-2-(dipentylamino)cyclohexyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1411983-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclobutene-1,2-dione, 3-[[3,5-bis(trifluoromethyl)phenyl]amino]-4-[[(1S,2S)-2-(dipentylamino)cyclohexyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701107115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1S,2S)-2-(dipentylaMino)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione
Reactant of Route 2
Reactant of Route 2
3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1S,2S)-2-(dipentylaMino)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione
Reactant of Route 3
Reactant of Route 3
3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1S,2S)-2-(dipentylaMino)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione
Reactant of Route 4
Reactant of Route 4
3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1S,2S)-2-(dipentylaMino)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione
Reactant of Route 5
Reactant of Route 5
3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1S,2S)-2-(dipentylaMino)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione
Reactant of Route 6
Reactant of Route 6
3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1S,2S)-2-(dipentylaMino)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione

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